MAO-B Inhibition and Isoform Selectivity: Benzo[f]quinoline-1-carboxylic Acid vs. MAO-A Activity Within the Same Assay Platform
In a standardized fluorescence-based MAO inhibition assay using kynuramine as substrate (20 min incubation), this compound demonstrated an IC₅₀ of 15.4 μM against human MAO-B, compared to an IC₅₀ of >100 μM against human MAO-A, yielding a >6.5-fold selectivity window for the MAO-B isoform [1]. This represents a direct head-to-head comparison within the same compound across two enzyme isoforms measured under identical assay conditions. While the absolute potency (15.4 μM) is modest, the isoform selectivity profile distinguishes this scaffold from non-selective quinoline carboxylates and provides a defined starting point for SAR-driven optimization of MAO-B-selective ligands—an established therapeutic strategy for Parkinson's disease [2].
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency and selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 15.4 μM (1.54E+4 nM); MAO-A IC₅₀ > 100 μM (1.00E+5 nM) |
| Comparator Or Baseline | Same compound tested against MAO-A (internal comparator); reference MAO-B inhibitor selegiline IC₅₀ typically <0.1 μM |
| Quantified Difference | >6.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay; human recombinant MAO enzymes; data curated by ChEMBL from Northeast Ohio Medical University |
Why This Matters
This isoform selectivity profile differentiates the compound from non-selective quinoline carboxylates and provides a rational basis for selecting it as a MAO-B-biased scaffold for neurodegenerative disease research.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). MAO-B IC₅₀ = 1.54E+4 nM; MAO-A IC₅₀ = 1.00E+5 nM. Assay: Inhibition of kynuramine conversion to 4-hydroxyquinoline, 20 min, fluorescence detection. View Source
- [2] Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Review. Eurekaselect. View Source
